MIF Tautomerase Inhibitory Potency of CAS 692747-31-2 Compared to the Reference Inhibitor ISO-1 and Structurally Related Chromene Scaffolds
The target compound inhibits recombinant human MIF tautomerase activity with an IC₅₀ of 25.8 μM (25,800 nM), as determined using L-dopachrome methyl ester as substrate [1]. By cross-study comparison, the benchmark MIF inhibitor ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester) exhibits an IC₅₀ of approximately 7 μM under comparable dopachrome tautomerase assay conditions and approximately 14.4 μM in LPS-activated BV-2 microglia cell-based assays . The most potent chromene derivatives from the focused library screen by Kok et al. (2018) achieved IC₅₀ values of 7.1–8.0 μM for compounds bearing 4-chlorophenethyl or indole-ethyl R₁ substituents, placing the target compound approximately 3–4 fold less potent than the best-in-series chromenes but within the active range [2]. The structurally distinct chromen-4-one inhibitor Orita-13 has reported Ki values between 0.04 and 22 μM depending on assay conditions, illustrating the wide dynamic range in this target class [3].
| Evidence Dimension | Inhibition of recombinant human MIF tautomerase activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25.8 μM (25,800 nM) |
| Comparator Or Baseline | ISO-1: IC₅₀ ≈ 7 μM (cell-free dopachrome tautomerase assay) to 14.4 μM (cell-based); Best chromenes (Kok et al. 2018, compound 4): IC₅₀ = 7.1 ± 1.0 μM; Compound 9 (Kok et al.): IC₅₀ = 21 ± 2.1 μM |
| Quantified Difference | Target compound is ~3.7-fold less potent than ISO-1 (at 7 μM reference) and ~3.6-fold less potent than the best chromene (compound 4); comparable to moderately active chromenes (compound 9: 21 μM) |
| Conditions | Recombinant human MIF expressed in E. coli; L-dopachrome methyl ester substrate; 30 min incubation (BindingDB assay); Kok et al. used 25–50 μM screening concentrations with DMSO vehicle control |
Why This Matters
The compound occupies a documented intermediate potency range among MIF tautomerase ligands, providing a structurally distinct benzo[c]chromene scaffold for SAR exploration that is orthogonal to the extensively studied isoxazoline (ISO-1) and chromene (Orita-13) chemotypes.
- [1] BindingDB Entry BDBM50013034 (CHEMBL1511585). IC50 = 2.58E+4 nM for inhibition of recombinant human MIF tautomerase. Data curated by ChEMBL from Zhejiang University. View Source
- [2] Kok T. et al., Discovery of chromenes as inhibitors of macrophage migration inhibitory factor. Bioorg. Med. Chem. 26(5), 999–1005 (2018). Table 2: Compound 4 IC50 = 7.1 ± 1.0 μM; Table 1: Compound 9 IC50 = 21 ± 2.1 μM. View Source
- [3] PMC Table 1: MIF inhibitors with a phenol functionality. Orita-13: Ki = 0.04 to 22 μM depending on assay. (2019). View Source
